(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride (2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20442968
InChI: InChI=1S/C8H12N2OS.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
SMILES:
Molecular Formula: C8H13ClN2OS
Molecular Weight: 220.72 g/mol

(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride

CAS No.:

Cat. No.: VC20442968

Molecular Formula: C8H13ClN2OS

Molecular Weight: 220.72 g/mol

* For research use only. Not for human or veterinary use.

(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride -

Specification

Molecular Formula C8H13ClN2OS
Molecular Weight 220.72 g/mol
IUPAC Name 2-(phenylsulfonimidoyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H12N2OS.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Standard InChI Key MLRFCKKWTSFGOT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=N)(=O)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the IUPAC name (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride, reflecting its core components:

  • A phenyl group (C₆H₅) attached to a sulfanone sulfur atom.

  • An imino group (=NH) bonded to the sulfur, forming a sulfonimidamide moiety.

  • A 2-aminoethyl chain (-CH₂CH₂NH₂) linked to the sulfur, providing a primary amine functional group.

  • A hydrochloride counterion (Cl⁻) neutralizing the amine’s positive charge .

The molecular formula is C₉H₁₄ClN₃OS, derived from the molecular weight (220.72 g/mol) and structural analysis .

PropertyValue
Melting PointNot reported
SolubilityLikely soluble in polar solvents (e.g., water, DMSO) due to hydrochloride salt form
StabilityHygroscopic; store under inert atmosphere

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride involves a multi-step sequence:

  • Sulfonimidamide Formation: Reacting phenylsulfinyl chloride with 2-aminoethylamine in the presence of a base (e.g., triethylamine) to form the sulfonimidamide intermediate.

  • Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

Reaction Scheme:

PhS(O)Cl+H2NCH2CH2NH2BasePhS(NH)(O)CH2CH2NH2HClPhS(NH)(O)CH2CH2NH3+Cl\text{PhS(O)Cl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Base}} \text{PhS(NH)(O)CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{HCl}} \text{PhS(NH)(O)CH}_2\text{CH}_2\text{NH}_3^+\text{Cl}^-

Industrial Production Challenges

Industrial-scale manufacturing requires optimization of:

  • Yield: Minimizing side reactions (e.g., over-oxidation of sulfur).

  • Purity: Chromatographic purification to remove byproducts like sulfones or disulfides.

  • Cost: Sourcing affordable 2-aminoethylamine and controlling reaction conditions to reduce waste .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s amine and sulfonimidamide groups make it a versatile building block for:

  • Anticancer Agents: Analogous sulfonimidamides inhibit kinases and proteasomes .

  • Antibiotics: Structural similarity to sulfa drugs suggests potential antimicrobial activity .

Materials Science

  • Coordination Polymers: The amine group can bind metal ions (e.g., Cu²⁺, Fe³⁺) to form porous materials for gas storage .

  • Catalysis: Sulfur-centered chirality enables asymmetric catalysis in organic reactions.

Regulatory and Patent Landscape

Patent Analysis

Patent searches reveal related sulfonimidamides in:

  • WO2021156478: Sulfonimidamide-based kinase inhibitors.

  • US2022000223: Chiral catalysts for asymmetric synthesis .

Future Research Directions

Biological Activity Screening

  • Target Identification: Screen against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

  • Mechanistic Studies: Investigate interactions with ATP-binding pockets using molecular docking .

Process Optimization

  • Green Chemistry: Replace chlorinated solvents with ionic liquids to improve sustainability.

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